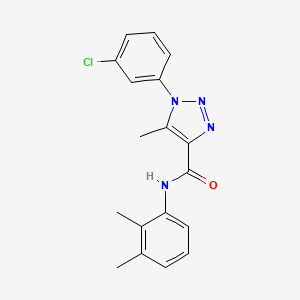

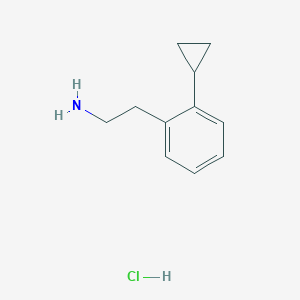

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

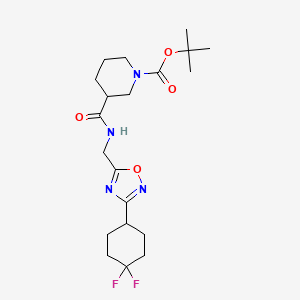

2-(2-Cyclopropylphenyl)ethanamine;hydrochloride, commonly known as cyclopropylphenyl ethanamine or CPPE, is a chemical compound that belongs to the class of phenethylamines. CPPE is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience.

Applications De Recherche Scientifique

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride, a structurally similar compound, is known for its multifunctional biocide properties. It exhibits broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition in recirculating cooling water systems (Walter & Cooke, 1997).

Radioisotope Enrichment for Research

The compound has been used in the preparation of radioisotope-enriched derivatives for research. These enriched compounds are useful in tracing and studying biochemical processes (Yilmaz & Shine, 1988).

Synthesis of Tryptamines and Amine Derivatives

It plays a role in the synthesis of branched tryptamines, a class of compounds significant in neuroscience and pharmacology. The method has been effective for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Antiamoebic and Anticancer Properties

A series of chalcones possessing N-substituted ethanamine were synthesized and showed promising antiamoebic activity, with several compounds demonstrating better activity than standard drugs. This indicates its potential in developing new antiamoebic agents (Zaidi et al., 2015).

Synthesis of 2-Azulenyl Ethanamine Derivatives

The compound has been used in synthesizing 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biogenic amines. These derivatives showed considerable inhibition to cyclic AMP-phosphodiesterase, indicating potential biological activity (Kurokawa, 1983).

Enamine Synthesis in Organic Chemistry

It is involved in the synthesis of enamines, which are key intermediates in organic synthesis and medicinal chemistry. These reactions produce a variety of compounds with potential pharmacological applications (Dean et al., 1982).

Chemical and Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and chemical compounds, demonstrating its versatility in chemical synthesis processes (Zhu et al., 2015; Luo et al., 2008).

Propriétés

IUPAC Name |

2-(2-cyclopropylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-7-9-3-1-2-4-11(9)10-5-6-10;/h1-4,10H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYUCHXLJSFFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)